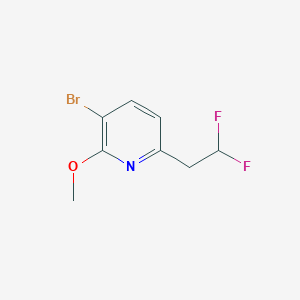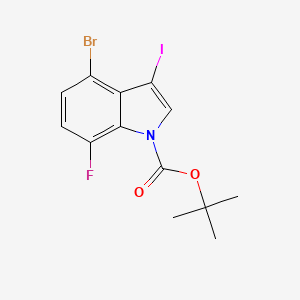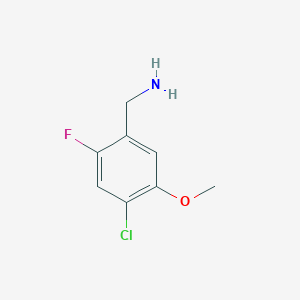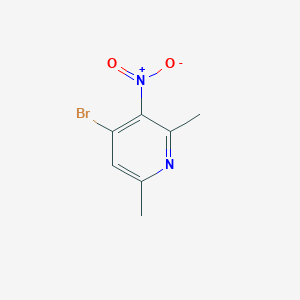
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dihydroxyphenyl group and a propylthio group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and propylthiol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the ethanone backbone.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce production time.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
相似化合物的比较
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)ethan-1-one: Lacks the propylthio group, which may affect its chemical reactivity and biological activity.
2-(3,4-Dihydroxyphenyl)ethan-1-one: Has a different substitution pattern, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H14O3S/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6,12-13H,2,5,7H2,1H3 |
InChI 键 |
IRQBGHFFCTUVHV-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC(=O)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)








![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)


